1-[(2,6-Dimethylphenyl)methyl]-3-(hydroxymethyl)-6-methylpyridazin-4-one
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Overview
Description
1-[(2,6-Dimethylphenyl)methyl]-3-(hydroxymethyl)-6-methylpyridazin-4-one is a synthetic organic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with a hydroxymethyl group and a dimethylphenylmethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-Dimethylphenyl)methyl]-3-(hydroxymethyl)-6-methylpyridazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
Attachment of the Dimethylphenylmethyl Group: The final step involves the alkylation of the pyridazinone ring with 2,6-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-Dimethylphenyl)methyl]-3-(hydroxymethyl)-6-methylpyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[(2,6-Dimethylphenyl)methyl]-3-(hydroxymethyl)-6-methylpyridazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dimethylphenyl)methyl]-3-(hydroxymethyl)-6-methylpyridazin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
1-[(2,6-Dimethylphenyl)methyl]-3-methylpyridazin-4-one: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
1-[(2,6-Dimethylphenyl)methyl]-3-(hydroxymethyl)pyridazin-4-one: Lacks the methyl group on the pyridazinone ring, which may influence its chemical properties.
Uniqueness
1-[(2,6-Dimethylphenyl)methyl]-3-(hydroxymethyl)-6-methylpyridazin-4-one is unique due to the presence of both the hydroxymethyl and dimethylphenylmethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(2,6-dimethylphenyl)methyl]-3-(hydroxymethyl)-6-methylpyridazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-5-4-6-11(2)13(10)8-17-12(3)7-15(19)14(9-18)16-17/h4-7,18H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVASGSCJIUNGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CN2C(=CC(=O)C(=N2)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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